molecular formula C11H15N5O3S B2823430 3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1903046-74-1

3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2823430
CAS No.: 1903046-74-1
M. Wt: 297.33
InChI Key: HPHRTOIICUABMU-UHFFFAOYSA-N
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Description

3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C₁₁H₁₅N₅O₃S. It is a benzotriazine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a benzotriazine derivative with a dimethylsulfamoylaminoethyl group. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-[2-(dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-15(2)20(18,19)12-7-8-16-11(17)9-5-3-4-6-10(9)13-14-16/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHRTOIICUABMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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